Resorufin-β-D-galactopyranoside: A Comprehensive Technical Guide
Resorufin-β-D-galactopyranoside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorufin-β-D-galactopyranoside (RBG) is a highly sensitive and reliable fluorogenic substrate for the detection of β-galactosidase activity.[1][2] This compound is invaluable in a multitude of research and drug development applications, including the study of gene expression, enzyme kinetics, and high-throughput screening for enzyme inhibitors. Upon enzymatic cleavage by β-galactosidase, the non-fluorescent RBG is hydrolyzed to release the intensely red fluorescent product, resorufin (B1680543), and D-galactose.[1][3][4] This single-step reaction provides a direct and continuous measure of enzyme activity, making it particularly suitable for sensitive assays such as ELISAs and flow cytometry.[2][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical, chemical, and spectral properties of Resorufin-β-D-galactopyranoside is crucial for its effective use in experimental settings. The key quantitative data for this compound are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| CAS Number | 95079-19-9 | [2][6] |
| Molecular Formula | C₁₈H₁₇NO₈ | [2][6] |
| Molecular Weight | 375.33 g/mol | [7] |
| Appearance | Orange to red solid | [7] |
| Purity | >95% | [2] |
Table 2: Spectroscopic Properties
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 570 - 573 | [2][5][6] |
| Emission Maximum (λem) | 580 - 585 | [2][5][6] |
| UV/Vis Maximum (λmax) | 245, 458 | [6] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL (~66.6 mM) | [6] |
| Dimethylformamide (DMF) | ~2 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| PBS (pH 7.2) | ~0.3 mg/mL | [6] |
Table 4: Enzymatic Kinetics
| Parameter | Value | Enzyme Source | Reference |
| Michaelis Constant (K_m) | 442 µM | β-galactosidase | [8] |
| Catalytic Rate Constant (k_cat) | 1070 s⁻¹ | β-galactosidase | [8] |
Enzymatic Reaction and Detection Principle
The utility of Resorufin-β-D-galactopyranoside as a substrate for β-galactosidase lies in its straightforward enzymatic conversion to a highly fluorescent product. This reaction forms the basis for sensitive detection of enzyme activity.
Caption: Enzymatic hydrolysis of Resorufin-β-D-galactopyranoside.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following sections provide protocols for the preparation of solutions and the application of Resorufin-β-D-galactopyranoside in common experimental setups.
Preparation of Stock and Working Solutions
1. Stock Solution Preparation:
-
Resorufin-β-D-galactopyranoside is typically supplied as a solid.[6]
-
To prepare a stock solution, dissolve the solid in an appropriate organic solvent such as DMSO to a concentration of 10-50 mM.[2][6] For example, to make a 10 mM stock solution in DMSO, dissolve 3.75 mg of the compound in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light.[1] Under these conditions, the solution is stable for at least one year.[1]
2. Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration in the assay buffer.
-
It is recommended to prepare the aqueous working solution fresh for each experiment, as its stability in aqueous buffers is limited.[6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to avoid potential effects on enzyme activity.
High-Throughput Screening (HTS) Assay for β-Galactosidase Inhibitors
This protocol provides a framework for screening compound libraries for inhibitors of β-galactosidase in a 96- or 384-well plate format.
Materials:
-
Purified β-galactosidase
-
Resorufin-β-D-galactopyranoside
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5, containing 1 mM MgCl₂)[3][9]
-
Test compounds and controls (positive and negative)
-
Microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Add the test compounds and controls to the microplate wells.
-
Enzyme Addition: Add a pre-determined concentration of β-galactosidase to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Resorufin-β-D-galactopyranoside working solution to all wells. The final substrate concentration should be at or below the K_m value for optimal sensitivity to inhibitors.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity (Ex/Em = 570/585 nm) over time using a kinetic read mode on the microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition for each test compound relative to the controls.
Caption: High-throughput screening workflow for β-galactosidase inhibitors.
Flow Cytometry Assay for β-Galactosidase Activity in Single Cells
This protocol is designed to quantify β-galactosidase activity in individual cells, which is particularly useful for studies involving reporter gene expression.
Materials:
-
Cells expressing β-galactosidase
-
Resorufin-β-D-galactopyranoside
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with appropriate laser and filters
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Loading with Substrate: Resuspend the cells in pre-warmed culture medium containing Resorufin-β-D-galactopyranoside at an optimized concentration.
-
Incubation: Incubate the cells at 37°C for a sufficient period to allow for substrate uptake and enzymatic conversion. The optimal incubation time should be determined empirically.
-
Washing: Wash the cells with ice-cold PBS to remove excess substrate and stop the reaction.
-
Flow Cytometric Analysis: Analyze the cells on a flow cytometer, detecting the resorufin fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity, which is proportional to the β-galactosidase activity.
Conclusion
Resorufin-β-D-galactopyranoside is a versatile and highly sensitive fluorogenic substrate that facilitates the quantification of β-galactosidase activity in a wide range of applications. Its favorable spectroscopic properties and the simplicity of its single-step enzymatic conversion to a fluorescent product make it an ideal choice for researchers in molecular biology, drug discovery, and diagnostics. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective implementation of Resorufin-β-D-galactopyranoside in various experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resorufin β-D-galactopyranoside (CAS 95079-19-9) | Abcam [abcam.com]
- 3. Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Multiplex analysis of enzyme kinetics and inhibition by droplet microfluidics using picoinjectors [kth.diva-portal.org]
- 9. Galactosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
